molecular formula C18H13Cl3N2O3S B11543547 N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B11543547
M. Wt: 443.7 g/mol
InChI Key: MINTXEIUJGGDGN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorinated phenyl groups and a pyrrolidinone ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chloroaniline with 3,5-dichlorophenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to cyclization and subsequent thiolation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-5-imino-4-thiohydantoin: Shares structural similarities but differs in the presence of an imino group and a thiohydantoin ring.

    3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another chlorinated phenyl compound with different functional groups and applications.

Uniqueness

N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to its combination of chlorinated phenyl groups and a pyrrolidinone ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13Cl3N2O3S

Molecular Weight

443.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C18H13Cl3N2O3S/c19-10-1-3-13(4-2-10)22-16(24)9-27-15-8-17(25)23(18(15)26)14-6-11(20)5-12(21)7-14/h1-7,15H,8-9H2,(H,22,24)

InChI Key

MINTXEIUJGGDGN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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